
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid is an organic compound characterized by its complex structure, which includes benzyloxy groups, a carbonyl group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Hydroxy Groups: The hydroxy groups are protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Carbonyl Group: The protected intermediate undergoes oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carbonyl group.
Hydrolysis: The final step involves the hydrolysis of the ester groups to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid derivatives: Compounds with similar structures but different substituents on the benzyloxy groups.
Other benzyloxy compounds: Compounds with benzyloxy groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C20H20O7 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-hydroxy-5-oxo-5-phenylmethoxy-2-phenylmethoxycarbonylpentanoic acid |
InChI |
InChI=1S/C20H20O7/c21-16(11-17(22)26-12-14-7-3-1-4-8-14)18(19(23)24)20(25)27-13-15-9-5-2-6-10-15/h1-10,16,18,21H,11-13H2,(H,23,24) |
Clé InChI |
KCPWVFMFMZNCJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(C(C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
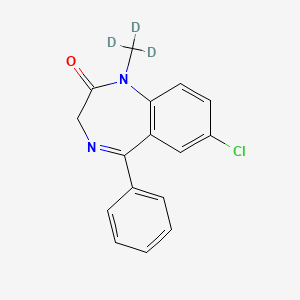
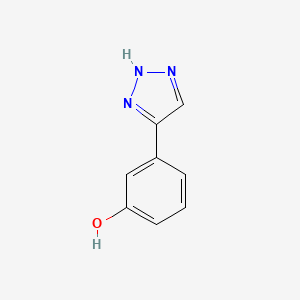
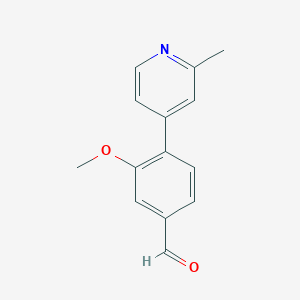
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
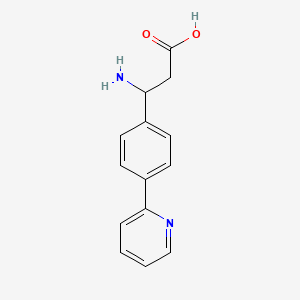
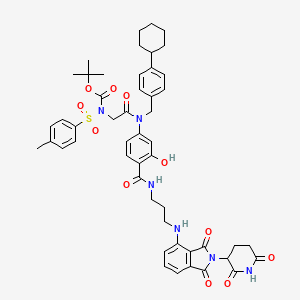
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
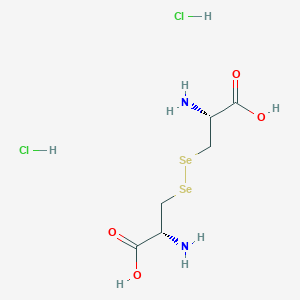
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)



